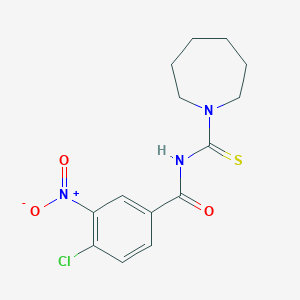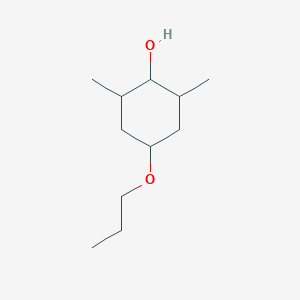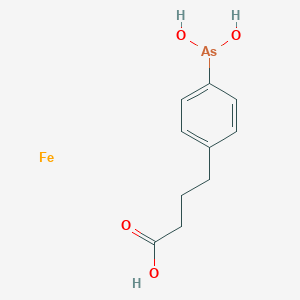
4-(4-dihydroxyarsanylphenyl)butanoic acid;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron is a complex organoarsenic compound that incorporates both arsenic and iron within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-dihydroxyarsanylphenyl)butanoic acid;iron typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-(4-dihydroxyarsanylphenyl)butanoic acid moiety, followed by the incorporation of iron.
-
Preparation of 4-(4-Dihydroxyarsanylphenyl)butanoic Acid
Step 1: Synthesis of 4-bromophenylbutanoic acid through a bromination reaction.
Step 2: Conversion of 4-bromophenylbutanoic acid to 4-(4-dihydroxyarsanylphenyl)butanoic acid via a nucleophilic substitution reaction with an arsenic-containing reagent.
-
Incorporation of Iron
Step 3: Coordination of iron to the 4-(4-dihydroxyarsanylphenyl)butanoic acid through complexation reactions under controlled conditions, often involving iron salts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron undergoes various chemical reactions, including:
Oxidation: The arsenic moiety can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different arsenic-containing species.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases related to arsenic metabolism.
Industry: Utilized in the development of advanced materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism of action of 4-(4-dihydroxyarsanylphenyl)butanoic acid;iron involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with proteins and enzymes involved in arsenic metabolism and iron homeostasis.
Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and metal ion transport.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)butanoic Acid: Lacks the arsenic and iron components, making it less complex.
4-Phenylbutanoic Acid: Similar structure but without the hydroxyl and arsenic groups.
Butanoic Acid Derivatives: Various derivatives with different functional groups and properties.
Uniqueness
4-(4-Dihydroxyarsanylphenyl)butanoic acid;iron is unique due to the presence of both arsenic and iron, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
5442-31-9 |
|---|---|
Molecular Formula |
C10H13AsFeO4 |
Molecular Weight |
327.97 g/mol |
IUPAC Name |
4-(4-dihydroxyarsanylphenyl)butanoic acid;iron |
InChI |
InChI=1S/C10H13AsO4.Fe/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15;/h4-7,14-15H,1-3H2,(H,12,13); |
InChI Key |
SDYZOQBEIANSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)[As](O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


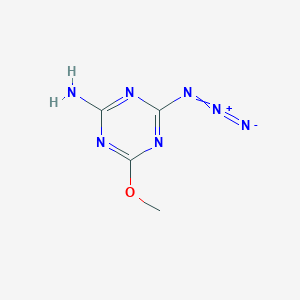
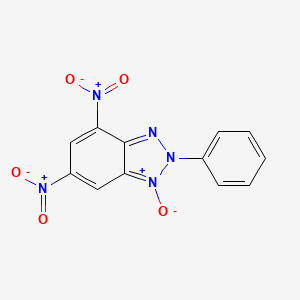
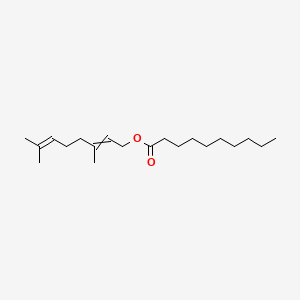
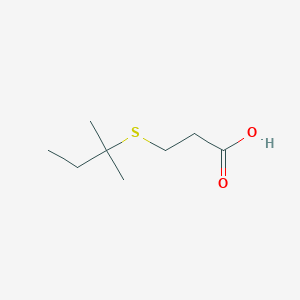
![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
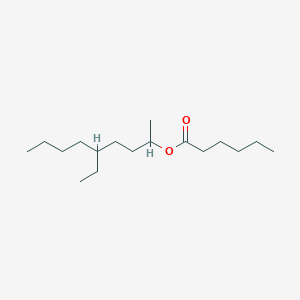

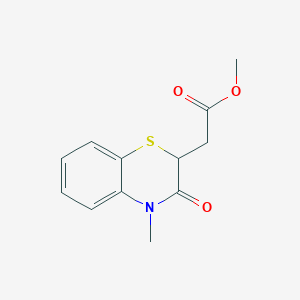

![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
